An In-Depth Technical Guide to 3-Bromo-4-chlorobenzylamine (CAS 849367-49-3)
An In-Depth Technical Guide to 3-Bromo-4-chlorobenzylamine (CAS 849367-49-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzylamine (CAS No. 849367-49-3), a halogenated aromatic amine of increasing significance in medicinal chemistry. As a key building block, its utility is most pronounced in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This document delineates the compound's physicochemical properties, a proposed synthetic route based on established chemical principles, and its core applications in drug discovery. Furthermore, it offers insights into its chemical reactivity, safe handling protocols, and representative analytical methodologies for characterization and quality control. The objective of this guide is to equip researchers with the foundational knowledge required to effectively and safely utilize this versatile chemical intermediate in their research and development endeavors.
Introduction and Strategic Importance
3-Bromo-4-chlorobenzylamine is a substituted benzylamine that features a unique halogenation pattern on its aromatic ring. This specific arrangement of bromo and chloro substituents provides medicinal chemists with distinct chemical handles for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures.[1] Its primary role in the current research landscape is as a structural component in the burgeoning field of targeted protein degradation.
The aminobenzyl moiety serves as a versatile anchor or linker attachment point in the modular synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The strategic placement of halogen atoms on the phenyl ring of 3-Bromo-4-chlorobenzylamine allows for further functionalization through cross-coupling reactions, enabling the precise tuning of a PROTAC's steric and electronic properties to optimize ternary complex formation and degradation efficacy.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-4-chlorobenzylamine is provided below. It is important to note that some of these values are sourced from chemical supplier catalogues and should be independently verified.
| Property | Value | Source(s) |
| CAS Number | 849367-49-3 | [1] |
| Molecular Formula | C₇H₇BrClN | [5] |
| Molecular Weight | 220.50 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥97% | [5] |
| SMILES | C1=CC(=C(C=C1CN)Br)Cl | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis can be logically divided into the preparation of the aldehyde intermediate followed by its conversion to the target benzylamine.
Step 1: Synthesis of 3-Bromo-4-chlorobenzaldehyde (Precursor)
The precursor aldehyde is a known compound and can be synthesized via electrophilic aromatic substitution on 4-chlorobenzaldehyde.[7]
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Reaction: Bromination of 4-chlorobenzaldehyde.
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Rationale: The chloro group is an ortho-, para-director. To achieve bromination at the 3-position (ortho to the aldehyde and meta to the chlorine), forcing conditions or specific catalytic systems are typically required to overcome the directing effects.
Step 2: Reductive Amination to 3-Bromo-4-chlorobenzylamine
Reductive amination is a robust and widely used method for converting aldehydes and ketones into amines.[2] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.[8]
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Reaction: 3-Bromo-4-chlorobenzaldehyde is reacted with an ammonia source to form an imine, which is subsequently reduced.
-
Causality of Reagent Choice:
-
Ammonia Source: Ammonium acetate or aqueous ammonia can serve as the nitrogen source.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents.[8] They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion. This selectivity is crucial for achieving high yields and minimizing side products.[8]
-
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for reductive amination and should be optimized for scale and specific laboratory conditions.
-
Imine Formation: To a solution of 3-bromo-4-chlorobenzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (approx. 10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
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Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose excess borohydride. Stir for 1 hour. Basify the solution with aqueous NaOH (e.g., 2M) to pH >10.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-Bromo-4-chlorobenzylamine.
Chemical Reactivity and Applications
The synthetic utility of 3-Bromo-4-chlorobenzylamine stems from the distinct reactivity of its functional groups.
The Benzylamine Moiety
The primary amine is a versatile nucleophile and a common handle for amide bond formation, alkylation, and participation in other C-N bond-forming reactions. This functionality is central to its role in PROTAC synthesis, where it is often acylated with a linker-E3 ligase ligand conjugate.
The Halogenated Aromatic Ring
The bromine and chlorine atoms provide orthogonal sites for further synthetic elaboration, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. The differential reactivity of C-Br vs. C-Cl bonds (C-Br is generally more reactive in oxidative addition) can allow for selective functionalization at the 3-position. This enables the introduction of diverse chemical groups to fine-tune the steric and electronic properties of the final molecule, a critical aspect of drug design.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 3-Bromo-4-chlorobenzylamine. The following are representative methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.
| Parameter | Example Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column suitable for aromatic compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape and provides protons for MS detection. |
| Gradient | e.g., 5% B to 95% B over 20 min | A gradient elution is necessary to elute the relatively nonpolar compound. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 254 nm | Aromatic rings show strong absorbance at these wavelengths. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Mass: For C₇H₇BrClN, the monoisotopic mass is approximately 218.95 Da.
-
Expected Isotopic Pattern: The presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will result in a characteristic isotopic cluster for the molecular ion [M+H]⁺, which is a powerful diagnostic tool for confirming the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural elucidation.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the benzylic protons (-CH₂-) and the aromatic protons. The aromatic region will display a complex splitting pattern due to the substitution.
-
¹³C NMR: The carbon spectrum will show the expected number of signals for the seven unique carbon atoms in the molecule.
Safety and Handling
As a laboratory chemical, 3-Bromo-4-chlorobenzylamine must be handled with appropriate care.
-
Hazard Statements: Based on supplier data, the compound is classified as harmful if swallowed and may cause skin and eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
Conclusion
3-Bromo-4-chlorobenzylamine (CAS 849367-49-3) is a strategically important building block for modern drug discovery, particularly in the synthesis of PROTACs. Its well-defined structure, featuring a nucleophilic primary amine and two differentially reactive halogen atoms, offers chemists significant synthetic flexibility. This guide has provided a comprehensive overview of its properties, a logical and detailed proposed synthetic route, and key insights into its reactivity and application. By understanding these core technical aspects, researchers can confidently incorporate this valuable intermediate into their synthetic strategies to accelerate the development of novel therapeutics.
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